molecular formula C19H30O5 B161624 6,11-Di-O-acetylalbrassitriol CAS No. 110538-20-0

6,11-Di-O-acetylalbrassitriol

Cat. No.: B161624
CAS No.: 110538-20-0
M. Wt: 338.4 g/mol
InChI Key: FFFMHWNOQJZHOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Di-O-acetylalbrassitriol typically involves the acetylation of albrassitriol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to maximize the yield of the compound. The fungal culture is then subjected to extraction and purification processes to isolate the desired compound. The extraction is typically done using organic solvents, followed by chromatographic techniques to purify the compound to the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,11-Di-O-acetylalbrassitriol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New derivatives with substituted functional groups replacing the acetyl groups.

Scientific Research Applications

6,11-Di-O-acetylalbrassitriol has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other sesquiterpenoid derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of natural product-based pesticides and fungicides.

Mechanism of Action

The mechanism of action of 6,11-Di-O-acetylalbrassitriol involves its interaction with cellular targets in fungi, leading to the disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific pathways involved in fungal cell wall synthesis and energy metabolism, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Albrassitriol: The parent compound from which 6,11-Di-O-acetylalbrassitriol is derived.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific acetylation at the 6 and 11 positions, which imparts distinct chemical and biological properties compared to its analogs. This acetylation enhances its solubility and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMHWNOQJZHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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